

Propylene Glycol Ricinoleate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Propylene glycol ricinoleate*

Cat. No.: *B12050569*

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CAS Number: 26402-31-3

Synonyms: Propylene Glycol Monoricinoleate, (R)-12-Hydroxyoleic acid, monoester with propane-1,2-diol, 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-, monoester with 1,2-propanediol, Dermal PGR, Naturechem PGR, Schercemol PGRI ester.[1][2]

This technical guide provides an in-depth overview of **propylene glycol ricinoleate**, a versatile oleochemical used extensively in the cosmetic, pharmaceutical, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and analytical methods. A key focus is its role as a penetration enhancer in transdermal drug delivery systems.

Physicochemical Properties

Propylene glycol ricinoleate is a clear, pale yellow to amber, moderately viscous liquid.[1] It is derived from castor oil and is recognized for its emollient, emulsifying, and stabilizing properties.[1][3][4] The following tables summarize its key quantitative data.

Table 1: Chemical Identification and Physical Properties

Property	Value	Reference
CAS Number	26402-31-3	[1][5]
Molecular Formula	C21H40O4	[1][5]
Molecular Weight	356.54 g/mol	[1][5]
Appearance	Clear yellow to amber liquid	[1]
Density	0.968 g/cm ³	[1]
Viscosity	300 cP at 25°C	[1]
Flash Point	154.5 °C	[1][2]
Boiling Point	481.11 °C (estimated)	[2]
Solubility	Insoluble in water	[1]
Refractive Index	1.477	[1]

Table 2: Chemical and Regulatory Information

Identifier	Value	Reference
IUPAC Name	2-hydroxypropyl (9Z,12R)-12-hydroxyoctadec-9-enoate	[1]
InChI Key	JZSMZIOJUHECHW-UHFFFAOYSA-N	[1]
UNII	WD6G36K42U	[5]
EINECS	247-669-7	[2]

Experimental Protocols

Synthesis of Propylene Glycol Ricinoleate via Transesterification of Castor Oil

This protocol is based on the synthesis of 2-hydroxypropyl ricinoleate from castor oil and propylene glycol.

Materials:

- Castor oil (triricinolein)
- Propylene glycol
- Sodium hydroxide (NaOH) or other suitable alkaline catalyst
- Ethyl acetate
- Sulfuric acid (for neutralization if needed)
- Distilled water

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system for monitoring reaction progress

Procedure:

- **Reactant Charging:** In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge castor oil and an excess of propylene glycol (e.g., a 2:1 molar ratio of propylene glycol to castor oil).
- **Reaction Initiation:** Heat the mixture to reflux temperature (approximately 188°C) under constant stirring.^[1]

- **Catalyst Addition:** Once reflux is achieved, carefully add the alkaline catalyst (e.g., 0.5% w/w NaOH relative to the oil).[1]
- **Transesterification:** Continue the reaction at reflux for approximately 30-60 minutes. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to observe the formation of **propylene glycol ricinoleate** and the disappearance of triricinolein.[1]
- **Reaction Quenching and Neutralization:** After the reaction is complete, cool the mixture to room temperature. If an alkaline catalyst was used, neutralize the mixture with a stoichiometric amount of sulfuric acid.
- **Purification:**
 - **Glycerol Removal:** Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash with distilled water to remove the glycerol byproduct and any remaining catalyst.[1]
 - **Excess Propylene Glycol Removal:** The organic layer is then subjected to vacuum distillation or a rotary evaporator to remove the excess propylene glycol and ethyl acetate. [1]
- **Characterization:** The final product, **propylene glycol ricinoleate**, can be characterized by Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.

Analytical Method: Quantification of Propylene Glycol Ricinoleate by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general framework for the quantitative analysis of **propylene glycol ricinoleate** in a sample matrix. Method validation for a specific matrix is essential.

Materials and Equipment:

- Gas chromatograph with a flame ionization detector (GC-FID)

- Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5)
- Autosampler
- Data acquisition and processing software
- Analytical balance
- Volumetric flasks and pipettes
- Solvents (e.g., hexane, methanol)
- Internal standard (e.g., methyl heptadecanoate)
- **Propylene glycol ricinoleate** reference standard

Procedure:

- Standard Preparation:
 - Prepare a stock solution of the **propylene glycol ricinoleate** reference standard in a suitable solvent (e.g., hexane).
 - Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
 - Add a constant concentration of the internal standard to each calibration standard.
- Sample Preparation:
 - Accurately weigh a known amount of the sample containing **propylene glycol ricinoleate**.
 - Extract the **propylene glycol ricinoleate** from the sample matrix using a suitable solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
 - Add the same constant concentration of the internal standard to the extracted sample.
 - Dilute the sample to a final volume with the solvent.

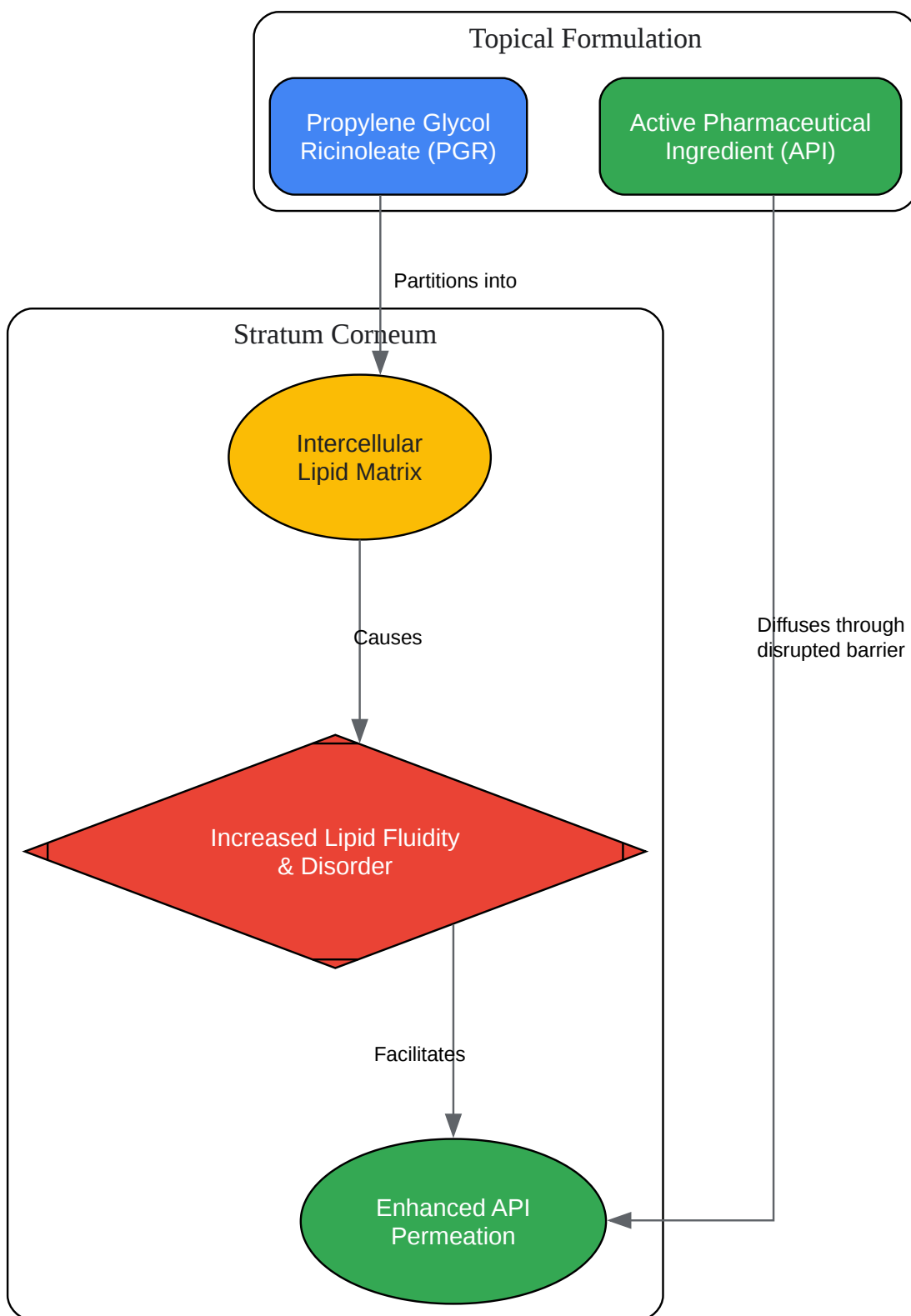
- GC-FID Analysis:
 - Instrument Conditions (Example):
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 10 minutes.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
 - Injection Volume: 1 µL
 - Inject the prepared standards and samples into the GC-FID system.
- Data Analysis:
 - Identify the peaks corresponding to **propylene glycol ricinoleate** and the internal standard based on their retention times.
 - Integrate the peak areas for both compounds.
 - Construct a calibration curve by plotting the ratio of the peak area of **propylene glycol ricinoleate** to the peak area of the internal standard against the concentration of the **propylene glycol ricinoleate** standards.
 - Determine the concentration of **propylene glycol ricinoleate** in the samples by using the peak area ratio from the sample chromatogram and the calibration curve.

Mechanism of Action as a Skin Penetration Enhancer

Propylene glycol ricinoleate, and more broadly propylene glycol, is known to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the

outermost layer of the skin. This is not a receptor-mediated signaling pathway but rather a physicochemical interaction with the skin's lipid barrier.

The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum. Propylene glycol partitions into the intercellular lipid matrix, where it increases the fluidity and mobility of the lipid bilayers. This disordering of the lipid structure creates more permeable pathways, allowing drug molecules to diffuse more readily through the skin barrier. Additionally, propylene glycol can act as a solvent, increasing the solubility of the drug within the formulation and the stratum corneum, which can also contribute to enhanced penetration.



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